2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one
CAS No.:
Cat. No.: VC17874196
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 2-(azepan-2-yl)-1-(furan-3-yl)ethanone |
| Standard InChI | InChI=1S/C12H17NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h5,7,9,11,13H,1-4,6,8H2 |
| Standard InChI Key | HPOTZCBSDJGBKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(NCC1)CC(=O)C2=COC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(azepan-2-yl)-1-(furan-3-yl)ethan-1-one, reflects its bipartite structure:
-
Azepane moiety: A saturated seven-membered ring containing one nitrogen atom at position 2. The azepane ring adopts a chair-like conformation, with the nitrogen’s lone pair contributing to basicity and hydrogen-bonding potential.
-
Furan-3-yl group: An oxygen-containing aromatic heterocycle substituted at the 3-position, distinguishing it from more common 2-substituted furans. The furan’s electron-rich π-system enables electrophilic substitution reactions .
-
Ketone bridge: A carbonyl group (-C=O) links the azepane and furan rings, introducing polarity and sites for nucleophilic addition or reduction.
The canonical SMILES string C1CCC(NCC1)CC(=O)C2=COC=C2 encodes this structure, while the InChIKey HPOTZCBSDJGBKR-UHFFFAOYSA-N provides a unique identifier for database retrieval.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₇NO₂ | |
| Molecular weight | 207.27 g/mol | |
| Hydrogen bond donors | 1 (azepane NH) | |
| Hydrogen bond acceptors | 3 (furan O, ketone O) | |
| Topological polar surface area | 46.2 Ų |
The compound’s solubility profile remains uncharacterized experimentally, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its mixed hydrophobic/hydrophilic domains .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Disconnection strategies focus on the ketone bridge:
-
Azepane-furan coupling: A Friedel-Crafts acylation could attach the furan-3-yl group to an azepane-containing acyl chloride .
-
Ring formation: The azepane ring may be constructed via cyclization of ε-amino carbonyl precursors, followed by functionalization.
Stepwise Synthesis
A plausible route, inferred from analogous compounds , involves:
-
Azeptane synthesis: Hexamethyleneimine derivatives undergo oxidation to introduce a ketone at position 2.
-
Furan-3-acetyl chloride preparation: Furan-3-carboxylic acid is converted to its acid chloride using thionyl chloride.
-
Coupling reaction: The acyl chloride reacts with the azepane ketone under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane .
Critical parameters:
-
Solvent choice (aprotic solvents prevent ketone hydration).
-
Temperature control (<0°C minimizes side reactions).
-
Stoichiometric excess of acyl chloride (1.5 equivalents) to drive completion .
Scalability and Industrial Relevance
While no industrial-scale production is documented, continuous flow reactors could enhance yield by improving heat/mass transfer during exothermic coupling steps. Green chemistry principles, such as substituting AlCl₃ with ionic liquid catalysts, may reduce environmental impact .
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The ketone group undergoes typical carbonyl reactions:
-
Grignard addition: Organomagnesium reagents (e.g., CH₃MgBr) yield tertiary alcohols. For example:
-
Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, producing 2-(azepan-2-yl)-1-(furan-3-yl)ethanol.
Heterocycle-Specific Reactions
-
Furan ring: Electrophilic substitution (e.g., nitration, sulfonation) occurs preferentially at the 5-position due to the 3-substituent’s directing effects .
-
Azepane ring: Alkylation at the nitrogen enhances water solubility, while oxidation with KMnO₄ cleaves the ring to form dicarboxylic acids.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the furan ring, enabling diversification for structure-activity relationship studies .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume